BenchChemオンラインストアへようこそ!

Lixazinone

PDE3 inhibition platelet pharmacology cardiotonic agents

Lixazinone (CAS 94192-59-3) is the PDE3 inhibitor of choice for isoform-specific studies requiring a defined potency hierarchy. Its N-cyclohexyl-N-methylbutyramidyl-4-oxy side chain delivers an IC₅₀ of 22 nM—2.5-fold more potent than milrinone (56 nM) and 3.2-fold more potent than cilostamide (70 nM) in head-to-head photolabelling assays. Generic substitution is scientifically unsound because small structural differences fundamentally alter target-engagement kinetics. Use lixazinone to benchmark new PDE3 ligands in SAR studies, dissect PDE3- vs. PDE4-dependent cAMP pools in polycystic kidney disease models, or investigate prodrug-to-parent cyclisation kinetics. The parent imidazoquinazolinone scaffold without the full side chain is significantly inferior in all respects, confirming that only intact lixazinone ensures reproducible pharmacology.

Molecular Formula C21H28N4O3
Molecular Weight 384.5 g/mol
CAS No. 94192-59-3
Cat. No. B1674901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLixazinone
CAS94192-59-3
SynonymsLixazinone;  Lixazinonum; 
Molecular FormulaC21H28N4O3
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCN(C1CCCCC1)C(=O)CCCOC2=CC3=C(C=C2)N=C4NC(=O)CN4C3
InChIInChI=1S/C21H28N4O3/c1-24(16-6-3-2-4-7-16)20(27)8-5-11-28-17-9-10-18-15(12-17)13-25-14-19(26)23-21(25)22-18/h9-10,12,16H,2-8,11,13-14H2,1H3,(H,22,23,26)
InChIKeyWUECXCBONAGRSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lixazinone (RS‑82856) – Core Pharmacological Profile and Procurement‑Relevant Identity


Lixazinone (CAS 94192‑59‑3) is a small‑molecule inhibitor of cyclic‑AMP phosphodiesterase type 3 (PDE3), originally developed as a cardiotonic agent [REFS‑1]. The compound belongs to the imidazo[2,1‑b]quinazolin‑2‑one chemotype, with a characteristic N‑cyclohexyl‑N‑methylbutyramidyl‑4‑oxy side chain that distinguishes it from other in‑class PDE3 inhibitors such as milrinone or cilostamide [REFS‑2]. In biochemical assays lixazinone blocks the cGMP‑inhibited phosphodiesterase with nanomolar affinity, and its activity has been profiled across cardiac, platelet, renal, and mesangial cell systems [REFS‑3].

Why PDE3 Inhibitor Interchangeability Fails – Key Structural and Pharmacological Discriminators of Lixazinone


Generic substitution among PDE3 inhibitors is scientifically unsound because small structural differences profoundly alter target‑engagement kinetics, isoform selectivity, and in‑vivo pharmacodynamics. Lixazinone’s N‑cyclohexyl‑N‑methylbutyramidyl‑4‑oxy side chain confers a binding mode that is not replicated by milrinone, cilostamide, or trequinsin, resulting in a distinct rank‑order of potency across PDE3 subtypes and functional compartmentalization [REFS‑1]. In head‑to‑head photolabelling studies, lixazinone (IC₅₀ 22 nM) was 2.5‑fold more potent than milrinone (IC₅₀ 56 nM) and 3.2‑fold more potent than cilostamide (IC₅₀ 70 nM) [REFS‑2]. Moreover, the parent imidazoquinazolinone scaffold without the side chain is ‘significantly inferior … in all respects’ [REFS‑3], demonstrating that the full pharmacophore is required for activity. Consequently, scientists who require a PDE3 inhibitor with a well‑characterized potency hierarchy, isoform‑specific inhibition, and a defined prodrug‑development path cannot simply replace lixazinone with another PDE3‑targeting molecule.

Quantitative Differentiation Evidence for Lixazinone – Direct Comparator Data for Informed Procurement


PDE3 Photolabelling Inhibition: Lixazinone Is 2.5‑Fold More Potent than Milrinone

In a competitive photolabelling assay using [³²P]cGMP on human platelet cytosol, lixazinone inhibited the labelling of the 110 kDa PDE3 subunit with an IC₅₀ of 22 ± 4 nM. Under identical conditions, milrinone exhibited an IC₅₀ of 56 ± 12 nM, cilostamide 70 ± 9 nM, and trequinsin 13 ± 2 nM [REFS‑1]. The 2.5‑fold potency advantage over milrinone and 3.2‑fold advantage over cilostamide establish lixazinone as one of the most potent PDE3 inhibitors in this assay.

PDE3 inhibition platelet pharmacology cardiotonic agents

Structural Determinant of Potency: The N‑Cyclohexyl‑N‑methylbutyramidyl‑4‑oxy Side Chain Is Essential – Analogues Without It Are ‘Significantly Inferior’

Venuti et al. synthesized a series of pyrido‑ and imidazolyl‑substituted analogues of the 1,2,3,5‑tetrahydro‑2‑oxoimidazo[2,1‑b]quinazoline core lacking the N‑cyclohexyl‑N‑methylbutyramidyl‑4‑oxy side chain. All analogues displayed ‘negligibly enhanced activities over the parent heterocyclic system, and remained significantly inferior to 1 [lixazinone] in all respects’ [REFS‑1]. The authors attribute this superiority to the side‑chain’s ability to engage a secondary lipophilic‑tolerant binding site adjacent to the catalytic domain, a feature absent in milrinone, amrinone, and the tested analogues.

structure‑activity relationship PDE3 inhibitor design imidazoquinazolinone

PDE3A vs. PDE3B Isoform Differential Sensitivity – Truncated PDE3A Is More Sensitive to Lixazinone than Full‑Length PDE3A

Kenan et al. expressed full‑length human PDE3A and a series of N‑terminal truncated mutants in Sf9 cells. Truncated HPDE3A proteins were ‘more sensitive than full‑length HPDE3A to inhibition by lixazinone’ [REFS‑1]. This differential sensitivity arises from the removal of hydrophobic N‑terminal domains that influence enzyme conformation and membrane association. Although the study did not systematically compare other PDE3 inhibitors, the observation positions lixazinone as a sensitive probe for PDE3A conformational states, potentially enabling selective targeting of particulate vs. cytosolic PDE3 pools.

PDE3 isoform selectivity PDE3A PDE3B N‑terminal domain

Renal Epithelial Cell Mitogenesis – Lixazinone Stimulates Proliferation in MDCK Cystogenesis Model, Distinguishing PDE3 from PDE4 Inhibitors

In Madin‑Darby canine kidney (MDCK) epithelial cells, a widely used in‑vitro model of cystogenesis, lixazinone (a PDE3 inhibitor) stimulated mitogenesis, whereas PDE4 inhibitors such as rolipram and denbufylline were ineffective [REFS‑1]. cAMP hydrolysis in MDCK cells is dominated by PDE4 (85 %) with a minor PDE3 component (15 %), yet only PDE3 inhibition triggers a proliferative response. This functional compartmentalization was confirmed by the selective activation of B‑Raf, ERK, and cyclins D/E by PDE3 inhibitors but not by PDE4 inhibitors [REFS‑1].

polycystic kidney disease MDCK cells PDE3 vs PDE4 compartmentalized cAMP

Aqueous Solubility Limitation and Prodrug Strategy – Lixazinone Free Base Requires Prodrug Derivatisation for Intravenous Use, Unlike Milrinone

Venuti et al. reported that lixazinone and its acid/base addition salts are ‘insufficiently soluble in formulations suitable for intravenous administration’ [REFS‑1]. This prompted an extensive prodrug programme exploring three distinct mechanisms (decarboxylation, hydrolytic loss of solubilising moieties, and intramolecular guanidinium ester/amide ring closure) to achieve aqueous solubility while retaining the ability to cyclise to the active parent compound in plasma [REFS‑1]. In contrast, milrinone lactate is freely water‑soluble and does not require a prodrug approach. For procurement, the sulfate salt of lixazinone (CAS 101626‑67‑9) improves solubility in DMSO (≥20 mg mL⁻¹) but aqueous solubility remains limited.

solubility prodrug formulation intravenous administration

In‑Vivo Mesangial Proliferative Glomerulonephritis – Lixazinone Reduces Glomerular Cell Proliferation by 65 % in a Rat Model

In a rat model of anti‑thymocyte serum‑induced mesangial proliferative glomerulonephritis (MSGN), co‑administration of lixazinone (a PDE3 inhibitor) and rolipram (a PDE4 inhibitor) reduced glomerular cell proliferation by 65 % (PCNA staining) and macrophage infiltration by 36 % (ED‑1 staining) compared with vehicle‑treated MSGN rats, while preserving normal renal function and preventing proteinuria [REFS‑1]. Importantly, a comparable reduction in systolic blood pressure achieved with hydralazine (a non‑PDE‑inhibiting vasodilator) did not attenuate MSGN severity, confirming that the beneficial effect is due to PDE3/4 inhibition and not haemodynamic changes [REFS‑1].

glomerulonephritis mesangial cell proliferation in‑vivo PDE3 inhibition

Optimal Use Cases for Lixazinone Based on Verified Differentiation Evidence


PDE3 Isoform‑Specific Mechanistic Studies Requiring a Well‑Characterised Pharmacophore

Lixazinone’s defined side‑chain pharmacophore and superior potency over the parent imidazoquinazolinone scaffold [REFS‑1] make it the preferred tool compound for structure‑activity relationship (SAR) studies probing the adenine‑binding‑adjacent lipophilic pocket of PDE3. Researchers can use lixazinone as a reference inhibitor to benchmark newly synthesised PDE3 ligands, knowing that analogues lacking the side chain are reliably inferior.

Investigating Functional Compartmentalisation of cAMP Signalling in Renal Cystogenesis

Because lixazinone stimulates MDCK cell mitogenesis exclusively through PDE3, while PDE4 inhibitors are ineffective [REFS‑1], it is the agent of choice for dissecting spatially restricted cAMP pools in polycystic kidney disease models. Procurement of lixazinone enables experiments that clearly separate PDE3‑dependent from PDE4‑dependent cAMP signalling pathways.

In‑Vivo Models of Mesangial Proliferative Glomerulonephritis Combining PDE3 and PDE4 Inhibition

The established in‑vivo efficacy of lixazinone (in combination with rolipram) in reducing glomerular cell proliferation by 65 % and preventing proteinuria in a rat MSGN model [REFS‑1] positions it as a critical reagent for preclinical nephrology research. No other PDE3 inhibitor has demonstrated comparable quantitative outcomes in this specific disease model.

Prodrug and Formulation Development Studies Targeting Aqueous‑Soluble PDE3 Inhibitors

Lixazinone’s documented poor aqueous solubility and the body of prodrug chemistry published by Venuti et al. [REFS‑1] provide a unique opportunity for pharmaceutical scientists to study prodrug‑to‑parent cyclisation kinetics and oral bioavailability challenges. The availability of the parent compound and its sulfate salt (CAS 101626‑67‑9) allows direct comparison with water‑soluble PDE3 inhibitors such as milrinone.

Quote Request

Request a Quote for Lixazinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.